

GNF-2 Activity in Bcr-Abl Positive Cell Lines

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Compound Focus: Gnf-2

CAS No.: 778270-11-4

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Cell Line	Bcr-Abl Isoform / Description	IC ₅₀ (Proliferation)	Key Context / Notes
Ba/F3.p210 [1] [2]	p210 (CML-associated)	138 nM - 138 nM	Mouse pro-B cell line transformed with p210 Bcr-Abl
Ba/F3.p210E255V [1]	p210 with E255V mutation	268 nM	Imatinib-resistant P-loop mutant
Ba/F3.p185Y253H [1]	p185 (ALL-associated) with Y253H mutation	194 nM	Imatinib-resistant P-loop mutant
K562 [1] [2]	p210 (from CML blast crisis)	273 nM - 273 nM	Human leukemic cell line
SUP-B15 [1] [2]	p185 (from Ph+ ALL)	268 nM - 268 nM	Human Ph+ ALL cell line
BV-173 [3]	p210 (from Ph+ ALL)	125 nM	Human Ph+ ALL cell line
Tom-1 [3]	p185 (from Ph+ ALL)	500 nM	Human Ph+ ALL cell line; consistently less sensitive to GNF-2 than p210 isoforms [3] [4]

Cell Line	Bcr-Abl Isoform / Description	IC ₅₀ (Proliferation)	Key Context / Notes
Ba/F3.p185 T315I [5]	p185 with T315I "gatekeeper" mutation	~20 µM	Highly resistant to GNF-2 and ATP-competitive inhibitors (Imatinib, Dasatinib); sensitivity can be restored in combination with Dasatinib [5]

Mechanism of Action and Key Experimental Insights

GNF-2 is a **non-ATP competitive, allosteric inhibitor** that binds to the myristate-binding pocket near the C-terminus of the Abl kinase domain. This binding induces and stabilizes an inactive conformation of Bcr-Abl, mimicking the autoinhibitory mechanism of native c-Abl [5] [4] [6].

- **Differential Sensitivity of Bcr-Abl Isoforms:** Research consistently shows that cells expressing the **p210 isoform are 3 to 5 times more sensitive** to **GNF-2** than those expressing the p185 isoform [3] [4]. The molecular basis for this is not fully understood but may relate to how readily each isoform undergoes the conformational change to the inactive state.
- **Overcoming Resistance with Combination Therapy:** While the T315I mutation confers strong resistance to **GNF-2** alone, studies demonstrate a powerful **cooperation between GNF-2 and ATP-competitive inhibitors** like Dasatinib and Imatinib. This combination can effectively inhibit the proliferation and clonogenicity of Ba/F3 cells carrying the T315I mutation, suggesting a viable strategy to overcome this major resistance mechanism [5] [4].

Key Experimental Protocols

The data in the table above were primarily generated using standard cell viability and proliferation assays.

- **Cell Proliferation Assay (MTT/XTT):** Cells are plated in 96-well plates and treated with a concentration gradient of **GNF-2** for 48-72 hours. Cell viability is then measured using MTT or XTT colorimetric assays, which measure metabolic activity. IC₅₀ values are calculated from the dose-response curves [5] [1] [3].
- **Clonogenic (Soft Agar) Assay:** This method tests the ability of single cells to form colonies in a semi-solid medium like soft agar, assessing anchorage-independent growth, a hallmark of transformation. Cells are treated with compounds, and colonies are counted or quantified after 1-2 weeks using stains like MTT [5].

- **Western Blot Analysis:** To confirm target engagement and mechanism, researchers treat cells with **GNF-2** for a shorter period (e.g., 1-2 hours), followed by cell lysis. Western blotting is then used to detect levels of phosphorylated Bcr-Abl (e.g., at Tyr245) and its downstream substrates (e.g., CrkL and STAT5), comparing them to total protein levels [5] [1] [3].

GNF-2's Allosteric Inhibition Mechanism

The following diagram illustrates the unique mechanism by which **GNF-2** inhibits the Bcr-Abl oncoprotein, which is distinct from ATP-competitive drugs like Imatinib.

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To cite this document: Smolecule. [GNF-2 Activity in Bcr-Abl Positive Cell Lines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547879#gfn-2-bcr-abl-positive-cell-lines-comparison>]

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